5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBNYDCDHMIGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 4 Methoxy 3 Trifluoromethyl Benzoic Acid and Analogous Benzoic Acid Derivatives
Direct Synthetic Approaches to 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid
While a definitive, step-by-step synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and known transformations for similarly substituted aromatic compounds.
Multi-Step Synthesis Pathways from Precursors
A logical approach to the synthesis of this compound involves the sequential introduction of the desired substituents onto a suitable aromatic precursor. A feasible pathway could commence with a commercially available, trifluoromethyl-substituted aniline (B41778) derivative.
Proposed Synthetic Pathway:
A potential multi-step synthesis is outlined below, starting from 4-fluoro-3-(trifluoromethyl)aniline:
Electrophilic Bromination: The first step would involve the bromination of 4-fluoro-3-(trifluoromethyl)aniline. The directing effects of the existing substituents (the amino group being an ortho-, para-director and the trifluoromethyl group being a meta-director) would need to be carefully considered to achieve the desired regioselectivity for the incoming bromine atom. The aim is to introduce bromine at the position that will ultimately become the carboxylic acid group.
Diazotization and Methoxylation: The resulting bromo-fluoro-trifluoromethyl-aniline would then undergo diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the methoxy (B1213986) group. wikipedia.orgbyjus.comlscollege.ac.ingeeksforgeeks.orgnih.gov This two-step process is a common method for replacing an amino group on an aromatic ring with a variety of functional groups, including methoxy. wikipedia.orgbyjus.comlscollege.ac.ingeeksforgeeks.orgnih.gov
Carboxylation: The final key step is the conversion of the bromo-substituent into a carboxylic acid. This can be achieved through the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, followed by reaction with carbon dioxide.
Interactive Data Table: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions (Proposed) | Intermediate/Product |
| 1 | Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline |
| 2 | Diazotization & Methoxylation | 1. NaNO₂, H₂SO₄, 0-5 °C2. Cu(I) salt, Methanol (B129727) | 1-Bromo-5-fluoro-2-methoxy-3-(trifluoromethyl)benzene |
| 3 | Carboxylation | 1. Mg or n-BuLi, THF, low temp.2. CO₂3. H₃O⁺ | This compound |
Optimization of Reaction Conditions and Yields
The efficiency of each step in the proposed synthetic pathway is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.
Bromination: The choice of brominating agent and solvent can significantly influence the regioselectivity and yield. Factors such as reaction temperature and time would need to be carefully controlled to minimize the formation of unwanted isomers.
Diazotization and Methoxylation: The temperature of the diazotization reaction is critical and is typically kept low (0-5 °C) to prevent the decomposition of the diazonium salt. The choice of copper catalyst and the conditions for the subsequent methoxylation step would also require optimization.
Carboxylation: The formation of the organometallic intermediate is sensitive to moisture and air. Therefore, anhydrous conditions are essential. The temperature for the formation of the Grignard or organolithium reagent and the subsequent carboxylation needs to be carefully controlled to avoid side reactions.
Preparation of Functionalized Benzoic Acid Scaffolds via Key Transformations
The synthesis of this compound and its analogs relies on a toolbox of fundamental organic reactions for introducing and manipulating functional groups on the aromatic ring.
Introduction and Manipulation of Fluorine Substituents on Aromatic Rings
The introduction of fluorine onto an aromatic ring can be achieved through several methods, including electrophilic and nucleophilic fluorination. The choice of method often depends on the nature of the substrate and the desired regioselectivity. Diazotization of an aromatic amine followed by the Balz-Schiemann reaction is a classic method for introducing a fluorine atom.
Strategies for Methoxy Group Incorporation and Derivatization
The methoxy group is commonly introduced onto an aromatic ring through the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. fluorine1.ru Alternatively, as proposed in the synthesis of the target molecule, a Sandmeyer-type reaction can be employed to convert an amino group to a methoxy group. wikipedia.orgbyjus.comlscollege.ac.ingeeksforgeeks.orgnih.gov The methoxy group itself can be derivatized, for example, by demethylation to a hydroxyl group, which can then be further functionalized.
Carboxylation Reactions for Benzoic Acid Formation
The formation of the benzoic acid moiety is a pivotal step. The most common methods involve the carboxylation of organometallic intermediates.
Grignard Reagents: The reaction of a Grignard reagent (formed from an aryl halide and magnesium) with carbon dioxide is a widely used method for the synthesis of carboxylic acids.
Organolithium Reagents: Aryl lithium compounds, often generated by direct lithiation (directed ortho-metalation) or halogen-lithium exchange, readily react with carbon dioxide to form the corresponding carboxylic acids. wikipedia.orgharvard.edunih.govresearchgate.netacs.orgacs.orgresearchgate.netsci-hub.se
Interactive Data Table: Key Carboxylation Methodologies
| Method | Description | Typical Reagents | Key Considerations |
| Grignard Carboxylation | Reaction of an aryl magnesium halide with CO₂. | Aryl-MgBr, CO₂, H₃O⁺ | Requires anhydrous conditions; sensitive to steric hindrance. |
| Organolithium Carboxylation | Reaction of an aryl lithium species with CO₂. | Aryl-Li, CO₂, H₃O⁺ | Often allows for regioselective carboxylation via directed ortho-metalation; requires low temperatures and inert atmosphere. |
Synthesis of Related Trifluoromethyl- and Fluoro-Substituted Benzoic Acids
The synthesis of benzoic acids bearing both trifluoromethyl and fluoro groups is of significant interest in medicinal and materials chemistry. The presence of these fluorine-containing moieties can dramatically alter the physical, chemical, and biological properties of the parent molecule.
Regioselective Synthesis of Isomers and Analogues
Regioselectivity is a critical aspect in the synthesis of substituted aromatic compounds, dictating the specific position at which a substituent is introduced. The directing effects of existing substituents on the aromatic ring play a pivotal role in determining the outcome of subsequent reactions.
For instance, in the synthesis of compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid, the directing effects of the fluorine and trifluoromethyl groups must be considered. Both are generally meta-directing for electrophilic aromatic substitution, which can be exploited to introduce a carboxyl group or its precursor at the desired position. A common strategy involves the oxidation of a pre-installed alkyl group, such as a methyl or ethyl group, to a carboxylic acid. The initial placement of this alkyl group would be guided by the directing effects of the other substituents.
A plausible approach to synthesizing isomers and analogues of this compound could start from a precursor that already contains some of the desired substituents. For example, a synthetic sequence might begin with a fluorinated or trifluoromethylated aniline or phenol, which can then be further functionalized. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution or by methylation of a hydroxyl group. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane, frequently in the presence of a copper or palladium catalyst.
The following table outlines some common strategies for the regioselective synthesis of substituted benzoic acids:
| Starting Material | Key Transformation(s) | Target Substituent Pattern |
| Substituted Toluene | Oxidation of methyl group | Introduction of carboxylic acid |
| Substituted Aniline | Sandmeyer reaction | Conversion of amino group to various substituents |
| Substituted Phenol | Williamson ether synthesis | Introduction of alkoxy groups |
| Halogenated Benzene (B151609) | Grignard formation and carboxylation | Introduction of carboxylic acid |
Convergent and Divergent Synthetic Routes for Benzoid Systems
The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. wikipedia.orgwikipedia.org
Divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. wikipedia.org This strategy is particularly useful in drug discovery and materials science for exploring the structure-activity relationships of a particular molecular scaffold. Starting from a simple substituted benzoic acid, a divergent approach could be employed to introduce a variety of substituents at different positions on the aromatic ring, leading to a range of analogues of the target compound.
The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. For the efficient production of a single, complex target molecule, a convergent approach is often preferred. For the generation of a library of related compounds for screening purposes, a divergent approach is more suitable.
The table below summarizes the key features of convergent and divergent synthesis:
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yields, easier purification of intermediates, allows for parallel synthesis. wikipedia.org | Requires careful planning of fragment synthesis and coupling reactions. |
| Divergent | A common intermediate is elaborated into a variety of final products. wikipedia.org | Efficient for generating libraries of related compounds, allows for rapid exploration of structure-activity relationships. | Overall yields can be lower for later-generation compounds, purification can be challenging. |
Chemical Reactivity and Transformation Pathways of 5 Fluoro 4 Methoxy 3 Trifluoromethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily participates in a variety of well-established reactions, including esterification, acyl halide formation, and amidation.
Esterification Reactions and Ester Hydrolysis
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid can undergo esterification with various alcohols under acidic conditions. The reaction typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the reaction rate. Generally, electron-withdrawing groups on the benzoic acid can slightly increase the rate of acid-catalyzed esterification.
Conversely, the resulting esters can be hydrolyzed back to the parent carboxylic acid and alcohol. This reverse reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is generally irreversible as the carboxylate salt formed is unreactive towards the alcohol.
| Reaction | Reagents and Conditions | Product |
| Esterification | Methanol (B129727), Catalytic H₂SO₄, Heat | Methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate |
| Esterification | Ethanol, Fischer-Speier Esterification | Ethyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate |
| Ester Hydrolysis | Aqueous NaOH, Heat, then H₃O⁺ | This compound |
Acyl Halide Formation and Subsequent Nucleophilic Acyl Substitution
The carboxylic acid can be converted to the more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a crucial step for facilitating subsequent nucleophilic acyl substitution reactions. The resulting 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate.
The high reactivity of the acyl chloride stems from the good leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon, which is further enhanced by the electron-withdrawing substituents on the aromatic ring. This allows for efficient reaction with a wide range of nucleophiles to form various derivatives.
| Reaction | Reagents | Intermediate/Product |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoyl chloride |
| Reaction with Alcohol | Ethanol | Ethyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate |
| Reaction with Amine | Ammonia or Primary/Secondary Amine | 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzamide |
Amidation and Peptide Coupling Applications
The formation of an amide bond from this compound and an amine is a fundamentally important transformation, particularly in medicinal chemistry. Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid and facilitate amide bond formation under milder conditions.
A variety of modern peptide coupling reagents can be utilized for this purpose. These reagents react with the carboxylic acid to form a highly reactive activated intermediate, which is then readily attacked by the amine nucleophile. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.
| Coupling Reagent | Abbreviation | Activating Mechanism |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester intermediate. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt-ester. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble. |
Aromatic Substitution Reactions of the Benzoate Core
The substitution pattern on the benzene (B151609) ring of this compound creates a complex electronic environment that dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Directivity
In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The existing substituents on the ring direct the position of the incoming electrophile. The directing effects of the substituents on this compound are as follows:
-COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing nature.
-F (Fluoro): A deactivating, ortho, para-directing group. It is deactivating due to its inductive electron withdrawal but ortho, para-directing due to resonance electron donation.
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its strong electron-donating resonance effect.
-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
Nucleophilic Aromatic Substitution Mechanisms and Scope
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide).
The aromatic ring of this compound is activated towards SNAr by the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups. The fluorine atom can act as a leaving group. Nucleophilic attack is favored at the carbon bearing the fluorine atom. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
A variety of nucleophiles can potentially displace the fluorine atom, including alkoxides, amines, and thiols. The feasibility and rate of the reaction will depend on the strength of the nucleophile and the reaction conditions.
| Nucleophile | Potential Product |
| Sodium methoxide (B1231860) (NaOCH₃) | 4,5-Dimethoxy-3-(trifluoromethyl)benzoic acid |
| Ammonia (NH₃) | 5-Amino-4-methoxy-3-(trifluoromethyl)benzoic acid |
| Sodium thiophenoxide (NaSPh) | 4-Methoxy-5-(phenylthio)-3-(trifluoromethyl)benzoic acid |
Reactivity of Fluoro and Trifluoromethyl Substituents
The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the fluorine atom, the methoxy (B1213986) group, the trifluoromethyl group, and the carboxylic acid group, all attached to a benzene ring. These substituents influence the electron density distribution of the aromatic ring and provide specific sites for chemical reactions.
Influence of Fluorine on Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the cumulative electronic effects of its substituents. The fluorine, methoxy, trifluoromethyl, and carboxylic acid groups all exert distinct inductive and resonance effects, which either activate or deactivate the ring and direct incoming electrophiles to specific positions.
Fluorine (F): The fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. Conversely, through its lone pairs of electrons, fluorine exerts a weak electron-donating resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. researchgate.net In electrophilic aromatic substitution, the resonance effect of fluorine, although weaker than its inductive effect, is significant enough to preferentially activate the para position. researchgate.net
Methoxy Group (-OCH₃): The methoxy group is a potent activating group. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) from the oxygen's lone pairs. The +R effect dominates, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions, thus making the ring more reactive towards electrophiles. libretexts.orgquora.com
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect (hyperconjugation), which substantially decrease the electron density of the aromatic ring. libretexts.org This makes the ring highly resistant to electrophilic substitution and directs incoming groups to the meta position.
Carboxylic Acid Group (-COOH): Similar to the trifluoromethyl group, the carboxylic acid group is deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.
In this compound, these effects combine to create a complex reactivity pattern. The powerful deactivating effects of the -CF₃ and -COOH groups dominate, rendering the aromatic ring generally unreactive towards electrophilic substitution. The activating -OCH₃ group at position 4 and the -F at position 5 have opposing influences. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Deactivating, -I, -R | meta (positions 3, 5) |
| -CF₃ | 3 | Strongly Deactivating, -I, -R | meta (positions 1, 5) |
| -OCH₃ | 4 | Activating, -I, +R | ortho, para (positions 3, 5) |
| -F | 5 | Deactivating, -I, +R | ortho, para (positions 4, 6) |
Considering the combined influence, the ring is strongly deactivated. If a reaction were to occur, the potential sites for substitution would be position 2 and position 6, though such reactions would likely require harsh conditions.
Transformations of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is known for its high stability, which is a primary reason for its inclusion in many pharmaceutical and agrochemical compounds. mdpi.com However, under specific and often vigorous reaction conditions, it can undergo chemical transformations.
One of the primary reactions of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires harsh conditions, such as treatment with strong acids. For instance, studies on trifluoromethylated triarylphosphines have shown that the -CF₃ group can be hydrolyzed using fuming sulfuric acid in combination with boric acid. nih.govrsc.orgrsc.org The proposed mechanism involves protonation of the fluorine atoms, facilitating the cleavage of C-F bonds and subsequent reaction with water. researchgate.net
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | Fuming H₂SO₄ / H₃BO₃ | Carboxylic Acid (-COOH) | nih.govrsc.org |
| Partial Reduction / Nucleophilic Substitution | ortho-silyl group assistance, Yb(OTf)₃ catalyst | Difluoromethylenes (-CF₂SAr, -CF₂N₃) | quora.com |
| C-F Cleavage / Ketone Synthesis | Boron tribromide (BBr₃), electrophilic aromatic substitution | Diaryl Ketones (-C(=O)Ar) | libretexts.org |
Recent research has also focused on the selective transformation of a single C-F bond within the trifluoromethyl group, which is challenging due to the strength of the C-F bonds. quora.com These methods often require specialized reagents and catalytic systems to achieve partial reduction or substitution, leading to difluoromethylene derivatives. libretexts.orgquora.com For example, ortho-silyl assisted transformations can yield difluoromethylenes under mild conditions. libretexts.org
Chemical Stability and Degradation Processes
The stability of this compound is a critical factor in determining its environmental fate and persistence. Degradation can occur through various pathways, primarily driven by photochemical and hydrolytic processes.
Investigation of Photochemical Degradation Routes
Aromatic compounds containing fluoro and trifluoromethyl groups can undergo degradation upon exposure to ultraviolet (UV) light. Studies on related compounds, such as trifluoromethyl benzoic acid isomers, have demonstrated that photodegradation is feasible, often enhanced by the presence of a photocatalyst like gallium oxide (Ga₂O₃) or zinc oxide (ZnO). researchgate.net
The degradation process typically involves the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic ring or the substituents. For trifluoromethylated compounds, a key degradation pathway is defluorination, where the C-F bonds are broken, releasing fluoride (B91410) ions (F⁻) into the aqueous medium. researchgate.net Research on the photodegradation of 4-(trifluoromethyl)benzoic acid showed significant decomposition and nearly 90% defluorination under UVC irradiation in the presence of Ga₂O₃. researchgate.net
Potential photochemical degradation pathways for this compound could include:
Defluorination of the -CF₃ group: Stepwise cleavage of C-F bonds, potentially leading to the formation of difluoro- and monofluoro- intermediates and eventually trifluoroacetic acid (TFA) or complete mineralization to fluoride ions. nih.govacs.org
Cleavage of the Aryl-F bond: The bond between the fluorine atom and the aromatic ring can also be cleaved.
Hydroxylation of the aromatic ring: Addition of hydroxyl groups to the benzene ring, initiating ring cleavage.
Decarboxylation: Loss of the carboxylic acid group as CO₂.
The efficiency of these processes is highly dependent on the wavelength of light, pH of the medium, and the presence of photosensitizers or catalysts. nih.govresearchgate.net
Mechanisms of Hydrolytic Decomposition in Various Media
Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of the different functional groups in this compound towards hydrolysis varies significantly.
Trifluoromethyl Group: The aryl-CF₃ bond is exceptionally stable and generally resistant to hydrolysis under neutral, acidic, or basic conditions typically found in the environment. As mentioned previously, its hydrolysis to a carboxylic acid requires extreme conditions, such as superacids, and is not a significant degradation pathway in most aqueous media. nih.govrsc.org
Aryl-Fluorine Bond: The C-F bond on the aromatic ring is also very strong and not readily hydrolyzed.
Methoxy Group (Aryl Ether): The ether linkage is generally stable to hydrolysis, particularly under neutral and basic conditions. Cleavage can occur under strongly acidic conditions, often requiring reagents like hydrobromic or hydriodic acid at elevated temperatures.
Carboxylic Acid Group: This group does not undergo hydrolysis but its acidity is influenced by the other substituents. The presence of the electron-withdrawing -F and -CF₃ groups increases the acidity of the benzoic acid compared to the unsubstituted parent compound. libretexts.org
Given the high stability of the C-F and C-O bonds in this molecule, significant hydrolytic decomposition is not expected under normal environmental pH and temperature ranges. Degradation would likely require extreme pH conditions or elevated temperatures, which are not typical for environmental systems.
Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic and analytical characterization data for the specific chemical compound "this compound" are not publicly available at this time.
Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline, which requires in-depth analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR, and GC-MS data for this particular compound.
Information on closely related isomers, such as 4-methoxy-3-(trifluoromethyl)benzoic acid and various fluoro-trifluoromethyl-benzoic acids, is available. However, per the user's strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, an article based on analogies to related compounds would not meet the specified requirements for detailed and accurate research findings for the target molecule.
Therefore, the requested article cannot be generated until experimental data for "this compound" becomes available in the public domain.
Advanced Spectroscopic and Analytical Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid (Chemical Formula: C₉H₅F₄O₃), HRMS can definitively confirm its molecular formula.
The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915). This calculation yields a monoisotopic mass of 252.0151 g/mol .
In a typical HRMS experiment using electrospray ionization (ESI), the compound can be observed as either a deprotonated molecule ([M-H]⁻) in negative ion mode or a protonated molecule ([M+H]⁺) in positive ion mode. The expected exact masses for these ions are presented in the table below. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |
| [M-H]⁻ | C₉H₄F₄O₃⁻ | 251.0073 |
| [M+H]⁺ | C₉H₆F₄O₃⁺ | 253.0229 |
This interactive table provides the calculated exact masses for the primary ions of this compound expected in HRMS analysis.
The measured mass-to-charge ratio (m/z) in an HRMS analysis would be expected to be within a few parts per million (ppm) of the calculated exact mass, providing strong evidence for the compound's elemental composition.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound based on its characteristic vibrational modes.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies are detailed in the table below. The carboxylic acid O-H stretch is typically a very broad band due to hydrogen bonding. The carbonyl (C=O) stretch is a strong, sharp absorption. The C-F and C-O stretching vibrations, along with the aromatic ring vibrations, further confirm the structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong |
| Trifluoromethyl | C-F stretch | 1350 - 1150 | Strong |
| Methoxy (B1213986)/Aromatic C-O | C-O stretch | 1250 - 1020 | Strong |
| Aromatic C-F | C-F stretch | 1200 - 1100 | Strong |
| Carboxylic Acid | O-H bend | 950 - 900 | Broad, Medium |
This interactive table outlines the predicted characteristic infrared absorption bands for the functional groups present in this compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.
The C=C stretching vibrations of the aromatic ring are expected to be strong in the Raman spectrum. The symmetric stretching of the trifluoromethyl group would also likely produce a prominent Raman signal.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1640 | Medium |
| Aromatic Ring | C=C stretch (ring breathing) | 1600 - 1550 | Strong |
| Aromatic Ring | In-plane deformations | 1000 - 600 | Medium to Strong |
| Trifluoromethyl | Symmetric C-F stretch | ~750 | Strong |
This interactive table presents the anticipated prominent Raman shifts for this compound.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.
A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.
The following table outlines a potential set of HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This interactive table provides a representative set of starting conditions for developing an HPLC method for this compound.
This method would be valuable for determining the purity of a synthesized batch of the compound and for tracking the disappearance of starting materials and the appearance of the product during a chemical reaction.
Gas Chromatography (GC)
Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Benzoic acids are generally not volatile enough for direct GC analysis and often require derivatization to increase their volatility. A common derivatization method is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to a methyl ester using diazomethane (B1218177) or methanol (B129727) with an acid catalyst.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS would provide both retention time and mass spectral data, allowing for confident identification of the derivatized compound and any volatile impurities.
A hypothetical GC method for the trimethylsilyl (B98337) (TMS) derivative is presented below.
| Parameter | Condition |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 50-500 m/z |
This interactive table details a plausible set of GC conditions for the analysis of the derivatized form of this compound.
This GC method would be useful for assessing the purity of the compound with respect to volatile impurities and byproducts that may be present after synthesis.
Computational and Theoretical Studies of 5 Fluoro 4 Methoxy 3 Trifluoromethyl Benzoic Acid
Electronic Structure Calculations and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Modern computational chemistry provides powerful tools to probe these features at the quantum mechanical level.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in characterizing its ground state properties.
These calculations would yield a detailed picture of the molecule's geometry, including optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituents—the fluoro, methoxy (B1213986), and trifluoromethyl groups—on the benzoic acid core. While specific data for the title compound is not available, studies on related molecules such as 4-Bromo-3-(methoxymethoxy) benzoic acid have successfully used DFT to determine these structural parameters. For instance, in a study of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the dihedral angle between the carboxyl group and the benzene (B151609) ring was found to be 20.2(4)°. Similar calculations on this compound would reveal the preferred orientation of its carboxylic acid and methoxy groups.
A hypothetical data table for the optimized geometric parameters of this compound, as would be generated from a DFT study, is presented below.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C | F | Data not available | ||
| Bond Length | C | O(methoxy) | Data not available | ||
| Bond Length | C | C(CF3) | Data not available | ||
| Bond Angle | F | C | C | Data not available | |
| Dihedral Angle | C(ring) | C(ring) | C(carboxyl) | O | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
A computational study would calculate the energies of the HOMO and LUMO and map their spatial distribution across the this compound molecule. This analysis would identify the regions most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. In studies of similar aromatic acids, the HOMO is often localized on the benzene ring and the oxygen atoms, while the LUMO can be distributed over the carboxylic acid group and electron-withdrawing substituents.
Interactive Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule and how it interacts with its neighbors are critical for its physical properties and biological activity.
Hydrogen Bonding Networks
The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that this molecule would form the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. The presence of the methoxy and fluoro substituents could also lead to the formation of other intermolecular hydrogen bonds, influencing the crystal packing. Computational modeling can predict the strength and geometry of these hydrogen bonds.
Halogen Bonding and Fluorine Effects
The fluorine atom in this compound can participate in various non-covalent interactions. While fluorine is a weak hydrogen bond acceptor, it can engage in halogen bonding, where the electropositive region on the fluorine atom interacts with a nucleophile. Furthermore, the strong electronegativity of the fluorine atoms in both the fluoro and trifluoromethyl groups will significantly influence the electronic distribution within the molecule. This can affect the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the nature of intermolecular interactions. Theoretical studies are essential to dissect these subtle yet significant fluorine effects.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to investigate various reactions, such as esterification or amidation of the carboxylic acid group.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Such studies would provide a detailed, atomistic understanding of the reactivity of this compound and could guide the design of synthetic routes to its derivatives.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that can aid in structural elucidation and interpretation of experimental data. For a molecule like this compound, methods such as Density Functional Theory (DFT) are instrumental in simulating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical NMR chemical shifts can be calculated to anticipate the results of experimental ¹H, ¹³C, and ¹⁹F NMR spectroscopy. DFT calculations, for instance, have been employed to understand anomalous chemical shifts in substituted benzoic acid esters where empirical prediction methods fail. nih.govbohrium.com For this compound, computational models would predict the chemical shifts of the aromatic protons, the methoxy protons, and the various carbon atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. bohrium.com Advanced computational approaches, including machine learning algorithms, are also being developed to predict NMR data with increased speed and accuracy, which could be applied to complex molecules like the one . frontiersin.org A study on a series of substituted benzoic acids, including fluoro and trifluoromethyl derivatives, utilized computed molecular properties to classify them based on their metabolic fate, demonstrating the predictive power of these computational techniques. nih.gov
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and would require actual computational studies to be validated.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid Proton | 12.0 - 13.0 | - |
| Aromatic Proton | 7.5 - 8.0 | - |
| Methoxy Protons | 3.9 - 4.1 | - |
| C-COOH | - | 165 - 170 |
| C-OCH₃ | - | 150 - 155 |
| C-F | - | 158 - 163 (with C-F coupling) |
| C-CF₃ | - | 125 - 130 (with C-F coupling) |
| Aromatic C-H | - | 115 - 120 |
| Aromatic C (quaternary) | - | 130 - 135 |
| Methoxy Carbon | - | 55 - 60 |
| Trifluoromethyl Carbon | - | 120 - 125 (quartet due to C-F coupling) |
Infrared (IR) Spectroscopy:
Computational methods, particularly DFT, are also highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an IR spectrum. researchgate.netnih.gov For this compound, theoretical calculations can predict the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C-O of the methoxy group, the C-F bond, and the C-H bonds of the aromatic ring and the methyl group. mdpi.com These theoretical spectra can be invaluable for interpreting experimental IR data and identifying the presence of specific functional groups. byu.edu The accuracy of these predictions can be enhanced by considering factors such as solvent effects and intermolecular interactions. nih.govucl.ac.uk
Below is an illustrative table of predicted IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carbonyl | C=O stretch | 1700 - 1730 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Trifluoromethyl | C-F stretch | 1100 - 1350 (strong, multiple bands) |
| Methoxy | C-O stretch | 1000 - 1300 |
| Fluoro | C-F stretch | 1000 - 1100 |
| Aromatic | C-H bend | 750 - 900 |
Chemoinformatics and Data Mining in Related Chemical Spaces
Chemoinformatics and data mining are essential for understanding the properties of a molecule within the context of large chemical datasets. For this compound, these approaches can be used to predict its biological activity, physicochemical properties, and potential applications by analyzing trends in structurally related compounds.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchitkara.edu.in For derivatives of benzoic acid, QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.govdergipark.org.tr By calculating a range of molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic parameters), its potential biological activity could be predicted based on existing QSAR models for related compounds. These studies often reveal that properties like hydrophobicity and the presence of specific functional groups are crucial for activity. nih.gov
Chemical Space Analysis and Data Mining:
Applications As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science
Role as a Precursor for Complex Organic Molecules
Intermediate in the Synthesis of Fluorinated Scaffolds
There is no specific information available in the reviewed sources detailing the use of 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid as an intermediate in the synthesis of fluorinated scaffolds.
Construction of Polyfunctionalized Aromatic Systems
No research findings were identified that describe the application of This compound in the construction of polyfunctionalized aromatic systems.
Derivatization for Specialized Chemical Probes and Reagents
Synthesis of Derivatives for Ligand Design in Coordination Chemistry
Specific examples or studies on the synthesis of derivatives from This compound for ligand design in coordination chemistry are not documented in the available literature.
Preparation of Modified Building Blocks for Chemical Libraries
There is no information available regarding the use of This compound for the preparation of modified building blocks for the generation of chemical libraries.
Contributions to Functional Materials Research
No published research was found that details the contributions of This compound to the field of functional materials research.
Integration into Liquid Crystalline Materials Development
The design of liquid crystalline materials is a sophisticated area of materials science, where the molecular architecture of a compound dictates its mesomorphic behavior. Benzoic acid derivatives have long been recognized as fundamental components in the construction of liquid crystals. The presence of fluoro and trifluoromethyl substituents on the aromatic core of these molecules is a well-established strategy for modulating their physical properties, such as dielectric anisotropy, viscosity, and thermal stability. nih.govbeilstein-journals.orgmdpi.com
The integration of this compound into liquid crystal structures can be envisioned through its ester derivatives. The carboxylic acid group provides a convenient handle for esterification with various mesogenic cores, such as biphenyls or phenylcyclohexanes. The specific placement of the substituents on the benzoic acid ring is critical. A lateral fluoro substituent, as is the case in this molecule, is known to influence the transition temperatures and can enhance the stability of tilted smectic phases. nih.gov Furthermore, the presence of a trifluoromethyl group can significantly impact the polarity and, consequently, the dielectric anisotropy of the resulting liquid crystal material. mdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the mesomorphic properties of new compounds. These studies can elucidate how the specific arrangement of substituents in this compound derivatives would influence molecular planarity, dipole moments, and intermolecular interactions—all of which are crucial determinants of liquid crystalline phases.
Development of Novel Materials with Specific Physicochemical Characteristics
Beyond liquid crystals, this compound is a versatile precursor for a range of novel materials where precise control over physicochemical properties is paramount. The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing nature, which can be exploited to modify the electronic properties of organic materials. mdpi.com This makes the compound a valuable intermediate in the synthesis of materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The combination of fluoro and methoxy (B1213986) groups further allows for the tuning of properties like solubility, thermal stability, and morphology in the solid state. For example, the methoxy group can influence the molecular packing and intermolecular interactions, which are critical for charge transport in organic semiconductors.
Research in advanced materials often involves the synthesis of a series of related compounds to establish structure-property relationships. By systematically varying the components esterified with this compound, researchers can create a library of materials with a spectrum of physicochemical characteristics. This approach facilitates the development of materials tailored for specific technological applications. The general synthetic utility of trifluoromethylated benzoic acids in creating diverse molecular architectures underscores the potential of this particular building block. chemicalbook.com
Q & A
Q. What are the optimized synthetic routes for 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation, methoxylation, and trifluoromethylation steps. Key methods include:
- Multi-step halogenation : Sequential fluorination and trifluoromethylation using catalysts like Pd(PPh₃)₄ under inert atmospheres (yields 45–60%) .
- Direct coupling : Suzuki-Miyaura coupling for aryl-aryl bond formation (requires anhydrous conditions and microwave-assisted heating for improved regioselectivity) .
- Acid hydrolysis : Final hydrolysis of ester intermediates (e.g., methyl esters) using HCl/H₂SO₄ at 80–100°C .
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst/Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Halogenation | Pd(PPh₃)₄, KF | 55 | 95% | |
| Suzuki Coupling | Pd(OAc)₂, SPhos ligand | 48 | 92% | |
| Microwave Hydrolysis | H₂SO₄, 100°C, 30 min | 62 | 98% |
Q. How can researchers ensure purity of this compound, and what analytical techniques validate structural integrity?
Methodological Answer:
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA data shows 5% weight loss at 120°C in air) .
- Photostability : UV light (254 nm) induces decarboxylation; store in amber vials at -20°C .
- Hydrolytic Stability : Stable in pH 3–7 buffers for >72 hours; degrades in alkaline conditions (pH >9) via methoxy group cleavage .
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Degradation Product | Mechanism | Reference |
|---|---|---|---|
| UV Light (24h) | 3-(Trifluoromethyl)benzoic acid | Decarboxylation | |
| Alkaline Hydrolysis | 4-Methoxy-3-fluoro benzoic acid | Nucleophilic substitution |
Q. What is known about the biological activity of this compound, and which assay models are suitable for preliminary screening?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~32 µg/mL) .
- Enzyme Inhibition : Screen for COX-2 or β-lactamase inhibition via fluorometric assays (IC₅₀ values require dose-response curves) .
- Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How does this compound interact with bacterial enzymes, and what structural insights guide target validation?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase (key hydrogen bonds at Arg57 and Tyr100 residues) .
- Crystallography : Co-crystallize with target enzymes (e.g., PDB ID 3AE homologs) to identify binding pockets .
- Mutagenesis : Validate critical residues via site-directed mutagenesis (e.g., Ala substitution disrupts binding affinity) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices (Gaussian 09, B3LYP/6-311+G**) to identify electrophilic centers (C-3 position most reactive) .
- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (DMF enhances trifluoromethyl group activation) .
Q. What role does this compound play in structure-activity relationship (SAR) studies for anti-inflammatory agents?
Methodological Answer:
- SAR Modifications :
- Replace methoxy with ethoxy: Increases logP but reduces solubility .
- Substitute trifluoromethyl with nitro: Enhances COX-2 selectivity (test via ELISA) .
- Pharmacophore Mapping : Identify essential features (carboxylic acid, fluorine) using Schrödinger Phase .
Q. What challenges arise in regioselective functionalization of the benzene ring, and how are they addressed?
Methodological Answer:
- Directing Groups : Use meta-directing trifluoromethyl groups to control fluorination at C-4 .
- Protecting Strategies : Temporarily protect the carboxylic acid as a methyl ester during methoxylation .
Q. Table 3: Regioselectivity in Functionalization
| Reaction | Directed Position | Yield (%) | Selectivity Factor | Reference |
|---|---|---|---|---|
| Fluorination | C-5 | 70 | 8:1 | |
| Methoxylation | C-4 | 65 | 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
